2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
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Overview
Description
2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolo[3,4-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of cyclopropylamine and a suitable pyrimidine derivative, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrrolo[1,2-A]pyrazine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its cyclopropyl group and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-cyclopropyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H15N3/c1-11(2)9-8(6-13-11)5-12-10(14-9)7-3-4-7/h5,7,13H,3-4,6H2,1-2H3 |
InChI Key |
HHNLFJPPJQUQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC(=NC=C2CN1)C3CC3)C |
Origin of Product |
United States |
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